1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4487725
CAS Number:
Molecular Formula: C14H10F3N3
Molecular Weight: 277.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • β-Ketoesters: This approach, often catalyzed by Lewis acids like [BMIM]BF4 [], facilitates the formation of pyrazolo[3,4-b]quinoline derivatives.
  • α,β-Unsaturated Ketones: The reaction with chalcones under microwave irradiation allows for the rapid synthesis of substituted pyrazolo[3,4-b]pyridines [, ].
  • Malononitrile and Aldehydes: This three-component reaction, sometimes facilitated by ultrasound irradiation, provides access to 6-amino-4-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives [, ].
  • Cyclocondensation Reactions: Utilizing cyclic ketones like cyclododecanone in combination with aldehydes and aminopyrazoles can yield decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine derivatives [].
  • Vilsmeier-Haack Reaction: This reaction can be employed to functionalize existing pyrazolo[3,4-b]pyridine scaffolds, introducing formyl groups for further derivatization [].
Molecular Structure Analysis
  • Planarity: The fused pyrazole and pyridine rings generally adopt a planar conformation [, , , ].
  • Substituent Effects: The conformation and packing arrangements in the crystal lattice can be influenced by the nature and position of substituents on the pyrazolo[3,4-b]pyridine scaffold [, , , , ].
  • Intermolecular Interactions: Hydrogen bonding (N-H⋯O, C-H⋯N, N-H⋯N), π-π stacking interactions, and halogen bonding play crucial roles in the crystal packing of these molecules [, , , , , ].
Mechanism of Action
  • Inhibition of CDK2 and CDK9: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit anticancer activity by inhibiting cyclin-dependent kinases CDK2 and CDK9, crucial regulators of the cell cycle [].
  • HSP90 Inhibition: A pyrazolo[3,4-b]pyridine derivative, TAS-116, acts as a selective inhibitor of heat shock protein 90 (HSP90), a chaperone protein implicated in cancer cell survival [].
  • mGluR5 Negative Allosteric Modulation: Specific pyrazolo[3,4-b]pyrazine derivatives act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for treating various neurological disorders [].
Applications

Antimicrobial Activity:

Several pyrazolo[3,4-b]pyridine derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains [, ].

Anticancer Activity:

This chemical scaffold has emerged as a valuable source of anticancer agents. Derivatives have displayed potent cytotoxic activity against diverse cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) [, , ].

mGluR5 Negative Allosteric Modulator:

Pyrazolo[3,4-b]pyrazine derivatives have shown potential in treating neurological disorders by acting as mGluR5 negative allosteric modulators. These compounds have shown efficacy in animal models of Parkinson's disease [].

Glucocorticoid Receptor Antagonist:

A specific pyrazolo[3,4-g]isoquinoline derivative has been identified as a selective glucocorticoid receptor (GR) antagonist. This compound, CORT125134, is under investigation as a potential treatment for Cushing's syndrome [].

Organic Light-Emitting Diodes:

Certain derivatives, like 6-N,N-diethylamino-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline (PAQ–NEt2), have found applications in organic light-emitting diodes (OLEDs) due to their efficient green electroluminescence properties [].

Fluorescence Quenching Studies:

The interaction of pyrazolo[3,4-b]pyridine derivatives with biomolecules like lysozyme has been investigated using fluorescence quenching techniques. These studies provide insights into the binding affinity and mechanism of interaction between these compounds and proteins [].

6-Amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid (PYRPCA)

  • Compound Description: PYRPCA is investigated for its structure and vibrational spectra using FT-IR and FT-Raman spectroscopy alongside DFT calculations. [] The research highlights the presence of different tautomers and the stabilizing effect of intramolecular hydrogen bonding within the molecule. []

6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitrile (PYRPCN)

  • Compound Description: Similar to PYRPCA, PYRPCN's structure and vibrational spectra are studied using spectroscopic methods and DFT calculations. [] This research identifies the presence of keto-enol tautomers in PYRPCN. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound's crystal structure was analyzed using X-ray diffraction. [] The study revealed key structural features, including the dihedral angles between the fused rings and an intramolecular S⋯O contact. []

3-Methyl-6-(aryl)-1-phenyl-1H-pyrazolo(3,4-b)pyridine

  • Compound Description: This series of compounds was synthesized and characterized using spectral data and analytical techniques. [] The compounds were investigated for their antimicrobial activity. []

4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound was synthesized via microwave irradiation and its structure determined using X-ray crystallography. [] The study revealed a distorted envelope conformation for the tetrahydropyridine ring and a specific dihedral angle between the pyrazole and attached phenyl ring. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: The crystal structure of this ethanol solvate was elucidated using X-ray diffraction. [] The study focused on the conformation of the hydrogenated pyridinone ring, dihedral angles between specific rings, and the intermolecular hydrogen bonding patterns in the crystal structure. []

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound's crystal structure was analyzed using X-ray crystallography. [] The dihedral angles between specific rings and intermolecular N—H⋯O hydrogen bonds in the crystal structure were highlighted. []

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

  • Compound Description: Synthesized through a multicomponent reaction, 6b showed promising in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. [] Its anti-cancer potential was further supported by molecular docking studies, indicating favorable binding with the Aurora-A kinase enzyme. []

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c)

  • Compound Description: As part of a series of fluorinated derivatives, 12c demonstrated notable cytotoxicity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. [] This compound emerged as a potential lead within the series for further anticancer drug development. []

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial activities. [] The study aimed to identify potent antibacterial agents within this structural class. []

6-(1H-Indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound forms a 1:1 solvate with dimethylformamide. [] In its crystal structure, C-H...pi(arene) hydrogen bonds form cyclic centrosymmetric dimers. []

6-(1H-Indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound forms a 1:1 solvate with dimethylformamide. [] In the crystal structure, a combination of C-H...N and C-H...pi(arene) hydrogen bonds form chains containing two types of centrosymmetric rings. []

6-(1H-Indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound crystallizes in unsolvated form, in contrast to the previous two related compounds. [] It forms C(12) chains via N-H...O hydrogen bonds, and these chains are linked into pairs through aromatic pi-pi stacking. []

1-Methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine

  • Compound Description: This compound was synthesized using microwave irradiation and its structure determined by single-crystal X-ray diffraction. [] The study revealed a coplanar structure for the newly formed pyridine ring within the molecule. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound was synthesized via microwave irradiation and its crystal structure characterized. [] The study highlights the planar nature of a portion of the pyrazolo[3,4-b]pyridine system and the intermolecular hydrogen bonding patterns present. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound shows molecules linked by N-H...N, C-H...N, and C-H...pi(arene) hydrogen bonds into double chains. [] These chains form cavities that appear to contain disordered solvent molecules. []

3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound's crystal structure was determined using X-ray diffraction. [] Key features include the planarity of the 1H-pyrazolo[3,4-b]pyridine ring system, the conformation of the propylamino side chain, and the intermolecular interactions in the crystal lattice. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is identified as a potent and selective glucocorticoid receptor (GR) antagonist and was selected as a clinical candidate for treating Cushing's syndrome. []

1-Methyl-4-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound's crystal structure, determined by X-ray crystallography, reveals a slightly non-planar pyrazolopyrimidine unit and details the intermolecular interactions within the crystal lattice. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247)

  • Compound Description: Apixaban, discovered as part of a research effort to improve upon the drug razaxaban, is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It's used clinically for the prevention and treatment of thromboembolic disorders. []
  • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) stimulator that exhibits vasodilatory effects. [, ] It's been investigated for its potential in treating erectile dysfunction and pulmonary hypertension. [, ]

3-tert-Butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound's crystal structure, determined using X-ray crystallography, reveals the conformation of the reduced pyridine ring and the specific C-H...O hydrogen bonding patterns that link molecules into a chain of rings. []

3-tert-Butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound's crystal structure, elucidated using X-ray diffraction, highlights the conformation of the reduced pyridine ring and the C-H...O hydrogen bonds that link molecules, forming a chain of rings further reinforced by C-H...pi interactions. []

6-Amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This series of compounds was investigated for their interactions with the enzyme lysozyme (LYSO) using fluorescence quenching studies. [] 6-amino-4-(2-hydroxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1) showed high water solubility and was studied in detail. []

4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide

  • Compound Description: This compound's crystal structure was determined by X-ray crystallography, revealing the coplanarity of the pyrazole and pyridine rings, the conformation of the dihydrothiophene ring, and the intermolecular interactions stabilizing the crystal packing. []

3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound's crystal structure was determined using X-ray diffraction. [] The study highlights the planarity of both the 1H-pyrazolo[3,4-b]pyridine system and the phenyl ring, and details the offset π–π stacking interactions that stabilize the crystal packing. []

3-tert-Butyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, shows the formation of centrosymmetric dimers through paired C—H⋯O hydrogen bonds, which are further linked into chains by paired C—H⋯π(arene) hydrogen bonds. []

1-Benzoyl-4-(4-aroyl/aroyloxy methyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. [] The study aimed to identify new antimicrobial agents with improved efficacy. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals conformationally chiral molecules that link into a three-dimensional framework structure through N-H...N and C-H...N hydrogen bonds. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This complex polyheterocyclic compound was synthesized through a multi-step one-pot process involving Ugi-Zhu/aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration reactions. [] Its structure was characterized using various spectroscopic techniques including NMR, FT-IR, and HRMS. []
  • Compound Description: This compound was synthesized from 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) through a series of reactions, including S-methylation, hydrazine treatment, and diazotization. [] Its structure was confirmed using IR, 1H NMR, mass spectrometry, and elemental analysis. []

6-N,N-Diethylamino-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline (PAQ–NEt2)

  • Compound Description: PAQ–NEt2 is a fluorescent compound used in fabricating organic light-emitting diodes (OLEDs). [] When doped into the hole-transporting layer of an OLED, PAQ–NEt2 produces sharp, bright, and efficient green electroluminescence. []

Properties

Product Name

1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

InChI

InChI=1S/C14H10F3N3/c1-20-13-10(8-18-20)11(14(15,16)17)7-12(19-13)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

JRNIMXLHKJWSAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.